molecular formula C24H20N2O B7943121 3-Methyl-1-tritylpyrazole-4-carbaldehyde

3-Methyl-1-tritylpyrazole-4-carbaldehyde

Cat. No.: B7943121
M. Wt: 352.4 g/mol
InChI Key: UEMOOPVBDARCDO-UHFFFAOYSA-N
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Description

3-Methyl-1-tritylpyrazole-4-carbaldehyde is a pyrazole derivative characterized by a trityl (triphenylmethyl, CPh₃) group at the 1-position, a methyl group at the 3-position, and an aldehyde functional group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and analgesic activities . The trityl group introduces significant steric bulk and hydrophobicity, which may influence reactivity, solubility, and biological interactions compared to smaller substituents like phenyl or methyl groups.

Properties

IUPAC Name

3-methyl-1-tritylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-19-20(18-27)17-26(25-19)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMOOPVBDARCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Key structural variations among pyrazole-4-carbaldehyde derivatives include substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives
Compound Name 1-Substituent 3-Substituent 5-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-Methyl-1-tritylpyrazole-4-carbaldehyde Trityl (CPh₃) Methyl None C₂₄H₂₀N₂O 352.43 High steric bulk, hydrophobic; potential for tailored biological activity
1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl None C₁₁H₁₀N₂O 186.21 Moderate steric bulk; demonstrated antimicrobial activity
1-Methyl-1H-pyrazole-4-carbaldehyde Methyl H H C₅H₆N₂O 110.11 Simple structure; limited steric hindrance
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl Methyl C₁₂H₁₂N₂O 200.24 Symmetric substitution; crystallographically characterized
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl 4-Chlorophenoxy C₁₇H₁₃ClN₂O₂ 312.75 Enhanced bioactivity due to electron-withdrawing Cl group

Physical and Chemical Properties

  • Molecular Weight: The trityl derivative has the highest molecular weight (352.43 g/mol), followed by 5-substituted derivatives (e.g., 312.75 g/mol for the 4-chlorophenoxy analog) .
  • Solubility : The trityl group’s hydrophobicity likely reduces solubility in polar solvents compared to phenyl or methyl analogs. However, quantitative data are absent in the evidence.
  • Thermal Stability : Crystallographic studies (e.g., ) suggest that bulky substituents enhance thermal stability .

Q & A

Q. Advanced

  • Single-crystal X-ray diffraction (SCXRD) with SHELXTL or WinGX for structure solution and refinement. Anisotropic displacement parameters should be modeled to account for thermal motion .
  • Validate hydrogen bonding and packing motifs using Mercury software.
  • Compare with similar pyrazole aldehydes (e.g., 3-Methyl-5-(4-methylphenoxy)-1-phenyl derivatives) to identify structural trends .

How does the compound interact with biological targets, and how can SAR studies be designed?

Q. Advanced

  • Conduct molecular docking (AutoDock Vina) to predict binding affinity with enzymes like COX-2 or kinases.
  • Synthesize analogs with substituent variations (e.g., replacing trityl with aryl groups) and test via enzyme-linked immunosorbent assays (ELISA) .
  • Use QSAR models to correlate electronic parameters (Hammett constants) with activity .

What analytical techniques are critical for purity assessment?

Q. Basic

  • HPLC with a C18 column (UV detection at 254 nm) to quantify impurities.
  • Elemental analysis (CHNS) to verify stoichiometry.
  • Differential scanning calorimetry (DSC) to detect polymorphic forms .

How can computational tools aid in predicting the compound’s reactivity?

Q. Advanced

  • Gaussian 16 for calculating Fukui indices to identify nucleophilic/electrophilic sites.
  • Molsoft or ChemAxon to simulate reaction pathways (e.g., aldol condensation).
  • Compare with experimental data from analogous compounds (e.g., 5-Chloro-3-ethyl-1-phenyl derivatives) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Solvent selection : Replace methanol with safer solvents (e.g., acetonitrile) under Green Chemistry principles.
  • Optimize catalyst recovery via immobilized reagents (e.g., silica-supported K₂CO₃).
  • Address trityl group hydrolysis by controlling pH (<7) and temperature .

How does the compound’s stability vary under different storage conditions?

Q. Basic

  • Store at -20°C under inert gas (argon) to prevent aldehyde oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks.
  • Avoid exposure to light, which may induce photodegradation .

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